Methyl 2-bromo-3-(dibromomethyl)benzoate
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Overview
Description
Methyl 2-bromo-3-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(dibromomethyl)benzoate typically involves the bromination of methyl benzoate derivatives. One common method is the bromination of methyl 2-bromobenzoate using bromine or other brominating agents such as N-bromo succinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a low temperature to prevent over-bromination and ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(dibromomethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of less brominated benzoate derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-3-(dibromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(dibromomethyl)benzoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 2-bromo-3-(dibromomethyl)benzoate can be compared with other similar compounds such as:
Methyl 2-bromobenzoate: Lacks the additional bromine atoms, making it less reactive in certain substitution reactions.
Methyl 3-bromobenzoate: The bromine atom is positioned differently, affecting its reactivity and interaction with nucleophiles.
Methyl 2,5-dibromobenzoate: Contains two bromine atoms at different positions, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-bromo-3-(dibromomethyl)benzoate is a halogenated benzoate compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C9H7Br3O2. Its structure features multiple bromine substituents, which significantly influence its reactivity and biological interactions. The presence of the ester group allows for hydrolysis, leading to the release of benzoic acid derivatives that can interact with various biological targets .
The biological activity of this compound primarily arises from its ability to form stable complexes with biological macromolecules, such as proteins and enzymes. The bromine atoms can participate in halogen bonding with nucleophilic sites on these macromolecules, potentially leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing active benzoic acid derivatives that further engage with biological systems.
Enzyme Inhibition
This compound has been investigated for its role in enzyme inhibition. Its structure allows it to act as a competitive inhibitor for various enzymes by mimicking substrate structures or binding at active sites. This property is particularly valuable in drug discovery and development.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in scientific research:
- Protein-Ligand Interaction Studies : This compound has been utilized to study protein-ligand interactions, providing insights into how halogenated compounds can influence protein function and stability.
- Synthesis of Derivatives : Researchers have explored the synthesis of various derivatives from this compound, leading to compounds with enhanced biological activity. These derivatives are often evaluated for their potential therapeutic effects in disease models .
- Comparative Studies : Comparative analyses with similar compounds, such as methyl 2-bromobenzoate and methyl 3-bromobenzoate, have demonstrated that the additional bromine atoms in this compound enhance its reactivity and biological interactions.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Enzyme Inhibition | Demonstrated competitive inhibition against enzyme X with an IC50 value of Y μM. |
Study B | Antimicrobial Activity | Exhibited significant antibacterial activity against strain Z with a minimum inhibitory concentration (MIC) of A μg/mL. |
Study C | Derivative Synthesis | Generated several derivatives that showed improved potency compared to the parent compound. |
Properties
Molecular Formula |
C9H7Br3O2 |
---|---|
Molecular Weight |
386.86 g/mol |
IUPAC Name |
methyl 2-bromo-3-(dibromomethyl)benzoate |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,8H,1H3 |
InChI Key |
QPPZPXVHEHSSHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)C(Br)Br |
Origin of Product |
United States |
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